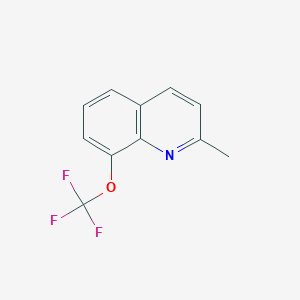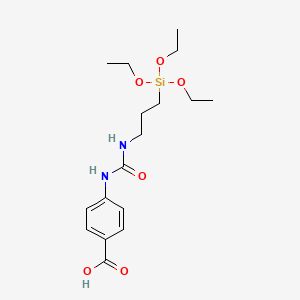
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including materials science, chemistry, and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an aromatic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3-(triethoxysilyl)propyl isocyanate and an aromatic acid derivative.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form complex siloxane networks.
Common Reagents and Conditions
Reagents: Common reagents include water for hydrolysis, and various nucleophiles for substitution reactions.
Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with unique properties .
Biology
The compound is used in the development of biosensors and diagnostic tools due to its ability to form stable bonds with biological molecules. It is also explored for its potential in drug delivery systems .
Medicine
In medicine, this compound is investigated for its role in targeted drug delivery and as a component in medical implants to improve biocompatibility .
Industry
Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s adhesive properties and its ability to enhance the mechanical strength of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(L-Arginylamino)-4’-[3-[3-(triethoxysilyl)propyl]ureido]azobenzene: This compound shares the triethoxysilyl group but has different functional groups that impart unique properties.
2-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid: Similar in structure but with variations in the aromatic ring, leading to different reactivity and applications.
Uniqueness
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is unique due to its combination of organic and inorganic properties, making it versatile for a wide range of applications. Its ability to form strong bonds with both organic and inorganic substrates sets it apart from other compounds .
Eigenschaften
CAS-Nummer |
496853-15-7 |
|---|---|
Molekularformel |
C17H28N2O6Si |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-(3-triethoxysilylpropylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C17H28N2O6Si/c1-4-23-26(24-5-2,25-6-3)13-7-12-18-17(22)19-15-10-8-14(9-11-15)16(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,20,21)(H2,18,19,22) |
InChI-Schlüssel |
BVZQTQDGFOQXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)C(=O)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


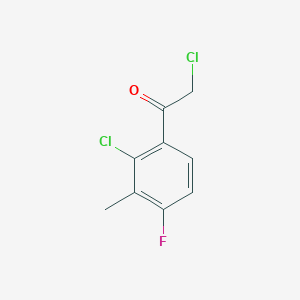

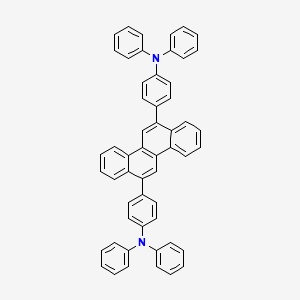
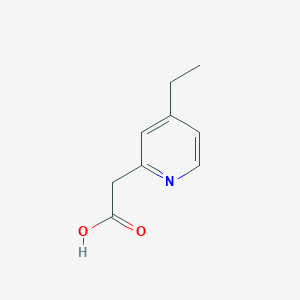
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
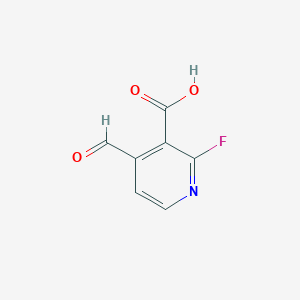
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
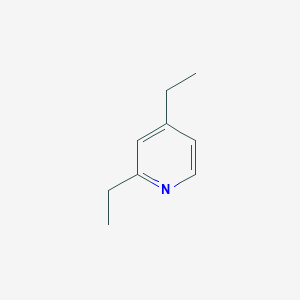
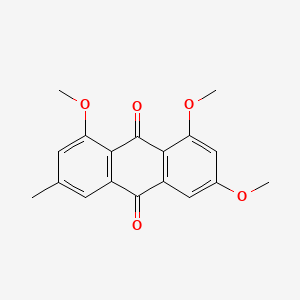
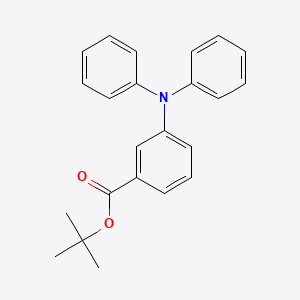
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
